(3,6-Dimethoxy-2-nitrophenyl)methanol

Description

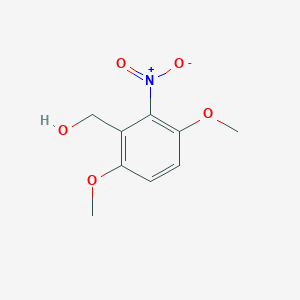

Chemical Identity and Nomenclature

(3,6-Dimethoxy-2-nitrophenyl)methanol is a nitroaromatic compound with the molecular formula C₉H₁₁NO₅ and a molecular weight of 213.19 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name is This compound , reflecting its substitution pattern: two methoxy groups (-OCH₃) at positions 3 and 6, a nitro group (-NO₂) at position 2, and a hydroxymethyl group (-CH₂OH) attached to the benzene ring . The compound is also known by alternative designations, including 6-nitroveratryl alcohol and 4,5-dimethoxy-2-nitrobenzenemethanol , though these terms are less commonly used in modern literature .

Key identifiers include:

- CAS Registry Number : 773869-81-1

- MDL Number : MFCD06202875

- SMILES Notation : COC1=C(C(=C(C=C1)OC)N+[O-])CO

The compound is typically synthesized as a pale yellow solid with a melting point range of 143–146°C . Its purity in commercial preparations often exceeds 97% , as verified by high-performance liquid chromatography (HPLC) .

Structural Features and Functional Group Interactions

The molecular structure of this compound comprises three distinct functional groups that dictate its reactivity:

- Nitro Group (-NO₂) : Positioned ortho to the hydroxymethyl group, this electron-withdrawing moiety induces significant electronic polarization in the aromatic ring. The nitro group’s resonance effects stabilize negative charges, influencing photochemical behavior .

- Methoxy Groups (-OCH₃) : The 3- and 6-methoxy substituents act as electron donors via resonance, creating a push-pull electronic environment that enhances the compound’s susceptibility to light-induced reactions .

- Hydroxymethyl Group (-CH₂OH) : This primary alcohol serves as the reactive site for further chemical modifications, such as esterification or etherification, enabling its use as a photolabile protecting group .

The spatial arrangement of these groups creates a planar aromatic system with intramolecular hydrogen bonding between the nitro oxygen atoms and the hydroxymethyl hydrogen, as evidenced by infrared (IR) spectral data . Density functional theory (DFT) calculations suggest that the nitro and methoxy groups adopt a coplanar orientation relative to the benzene ring, minimizing steric hindrance and maximizing conjugation .

Historical Context and Research Significance

The synthesis of this compound was first reported in the early 2000s as part of efforts to develop advanced photoremovable protecting groups (PPGs) for biological applications . Its design builds upon the foundational work of Barltrop and Schofield, who pioneered the use of 2-nitrobenzyl derivatives in the 1960s for light-triggered release of bioactive molecules .

Key milestones in its research history include:

- 2003 : Mechanistic studies by Corrie et al. elucidated the dual proton-transfer pathways involved in the photolysis of nitrobenzyl alcohols, providing a framework for optimizing derivatives like this compound .

- 2012 : Integration into DNA nanotechnology, where its photoresponsive properties enabled spatiotemporal control over CRISPR-Cas9 systems and drug-loaded liposomes .

- 2023 : Application in materials science for photolithographic patterning of stiffness-tunable interfaces, demonstrating its versatility beyond biochemical contexts .

The compound’s significance lies in its ability to undergo rapid photodeprotection under mild conditions (λ = 365 nm), releasing methanol and forming a nitroso intermediate without generating cytotoxic byproducts . This trait has made it indispensable in fields requiring precise temporal and spatial control, such as:

- Controlled drug delivery : Light-activated release of therapeutics from nanocarriers .

- Synthetic biology : Regulation of gene expression and protein translation in live cells .

- Materials engineering : Fabrication of photoresponsive hydrogels and polymer networks .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 213.19 g/mol | |

| Melting Point | 143–146°C | |

| LogP | 0.83 | |

| Polar Surface Area | 82 Ų |

Properties

IUPAC Name |

(3,6-dimethoxy-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-14-7-3-4-8(15-2)9(10(12)13)6(7)5-11/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGITNTZWHALGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Nitrophenyl compounds have been used in the development of photo-responsive drug delivery systems. Upon photo-illumination, the nitrophenyl components can undergo a transformation, leading to structural disassembly and liberation of payloads.

Biochemical Pathways

Nitrophenyl compounds have been used in the development of photo-responsive drug delivery systems, suggesting they may interact with pathways related to cellular uptake and drug release.

Biological Activity

(3,6-Dimethoxy-2-nitrophenyl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

This compound possesses the following structural formula:

- Chemical Formula : CHN\O

- CAS Number : 773869-81-1

The presence of methoxy and nitro groups on the aromatic ring suggests potential reactivity and biological activity, particularly in enzyme interactions and as a pharmacophore in drug design.

Cytotoxic Effects

The cytotoxicity of this compound has been investigated in various cell lines. A study demonstrated that compounds with similar structures could induce DNA fragmentation, suggesting a mechanism for their cytotoxic effects . This property may be attributed to the ability of these compounds to interact with cellular macromolecules, leading to apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors through hydrogen bonding and hydrophobic interactions. The nitro group could play a crucial role in facilitating these interactions, potentially leading to enzyme inhibition or receptor modulation.

Study 1: Synthesis and Evaluation

A notable study synthesized various derivatives of 2-nitrophenyl compounds to evaluate their biological activities. The findings indicated that modifications at the methoxy positions significantly influenced antimicrobial potency and cytotoxicity . Although this compound was not explicitly tested, the trends observed provide a basis for further investigation into its biological effects.

Study 2: Molecular Docking and ADMET Analysis

In another investigation focusing on molecular docking studies, similar compounds were assessed for their binding affinities to target proteins involved in cancer pathways. The results suggested that structural characteristics like methoxy and nitro substitutions enhance binding efficacy . Such insights could guide future studies on this compound’s potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | Potentially active | Induces DNA fragmentation | Enzyme inhibition/receptor modulation |

| 4-Nitrophenol | Moderate | Moderate | Reactive oxygen species generation |

| 2-Nitroaniline | High | High | DNA intercalation |

Scientific Research Applications

Structural Characteristics

The compound features a phenyl ring substituted with two methoxy groups at the 3 and 6 positions and a nitro group at the 2 position. The hydroxymethyl group contributes to its reactivity and versatility in synthetic pathways. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups imparts unique electronic properties that influence its chemical behavior.

Organic Synthesis

Intermediate in Synthesis:

(3,6-Dimethoxy-2-nitrophenyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as:

- Esterification: Reacts with dicarboxylic acids to produce photoactivatable calcium compounds, which are useful in drug delivery systems.

- Functional Group Transformations: The compound can be modified through reduction or substitution reactions, allowing for the introduction of diverse functional groups essential for creating tailored compounds for specific applications.

Medicinal Chemistry

Biological Activities:

Research indicates that derivatives of this compound exhibit promising biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound and its derivatives possess significant antimicrobial activity, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects: The compound has been investigated for its potential anti-inflammatory properties, which could lead to therapeutic applications in treating inflammatory diseases.

Photochemistry

Photo-responsive Drug Delivery Systems:

One of the most innovative applications of this compound is in the development of photo-responsive drug delivery systems. The compound acts as a photolabile protecting group that can release active species upon exposure to light. This characteristic is particularly advantageous for:

- Controlled Release of Therapeutics: By utilizing light to trigger the release of drugs, this system can enhance the precision of drug delivery, minimizing side effects and improving therapeutic efficacy.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Acts as an intermediate for synthesizing complex organic molecules through various reactions. |

| Medicinal Chemistry | Exhibits antimicrobial and anti-inflammatory properties; potential for drug development. |

| Photochemistry | Utilized in photo-responsive drug delivery systems for controlled release mechanisms. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (3,6-Dimethoxy-2-nitrophenyl)methanol with structurally related nitroaromatic alcohols, emphasizing substituent effects, properties, and applications.

Table 1: Key Properties of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Similarity Score | Key Properties/Applications |

|---|---|---|---|---|---|---|

| This compound | 53055-04-2 | C₈H₉NO₄ | 183.16 | 2-NO₂, 3-OCH₃, 6-OCH₃ | Reference | Intermediate for pharmaceuticals |

| (5-Amino-2-nitrophenyl)methanol | 77376-03-5 | C₇H₈N₂O₃ | 168.15 | 2-NO₂, 5-NH₂ | 1.00 | Reduced toxicity; dye synthesis |

| (2-Methyl-6-nitrophenyl)methanol | 54915-41-2 | C₈H₉NO₃ | 167.16 | 2-NO₂, 6-CH₃ | 0.98 | Higher lipophilicity; agrochemicals |

| (4,5-Dimethoxy-2-nitrophenyl)methanol | 1135283-10-1 | C₉H₁₁NO₅ | 213.19 | 2-NO₂, 4-OCH₃, 5-OCH₃ | 0.81 | Altered reactivity in electrophilic substitution |

| (3-Amino-5-nitrophenyl)methanol | 90390-46-8 | C₇H₈N₂O₃ | 168.15 | 3-NH₂, 5-NO₂ | 0.90 | Fluorescent probe synthesis |

Substituent Effects on Reactivity and Solubility

- Methoxy vs. Methyl Groups: The methoxy groups in this compound enhance solubility in polar solvents like methanol (due to hydrogen bonding) compared to the methyl-substituted analogue (2-Methyl-6-nitrophenyl)methanol, which exhibits higher lipophilicity .

- Nitro Group Position: Moving the nitro group from the 2-position (as in the reference compound) to the 5-position in (3-Amino-5-nitrophenyl)methanol alters electronic density, making the latter more reactive in nucleophilic aromatic substitution reactions .

- Amino Substitution: (5-Amino-2-nitrophenyl)methanol demonstrates reduced toxicity compared to nitro-only analogues, as amino groups can mitigate oxidative stress induced by nitro compounds .

Structural Analogues in Industry

- Agrochemicals: (2-Methyl-6-nitrophenyl)methanol’s lipophilicity makes it suitable for herbicide formulations, whereas the reference compound’s polar groups favor use in water-soluble drug precursors .

- Dyes and Pigments: (4,5-Dimethoxy-2-nitrophenyl)methanol’s electron-rich aromatic ring enables chromophore development, though its synthesis costs are higher due to multiple methoxylation steps .

Preparation Methods

Starting Materials and Nitration

A common starting material is a substituted benzaldehyde or phenyl acetate derivative, such as 3-alkoxy-4-acetoxybenzaldehyde. The first key step is nitration to introduce the nitro group at the 2-position relative to the aldehyde or acetate group.

- Reaction conditions: Nitration is performed using concentrated or fuming nitric acid in solvents like dichloroethane, dichloromethane, or chloroform.

- Temperature control: Typically maintained at low temperatures (0–10 °C) to favor regioselectivity.

- Outcome: Formation of 4-formyl-2-alkoxy-3-nitrophenyl acetate intermediates with minor isomer formation (8–20%).

Deacetylation and Methylation

Following nitration:

- Deacetylation: Removal of the acetyl protecting group to free the phenol.

- Methylation: Introduction of methoxy groups via methylating agents such as dimethyl sulfate.

- Reaction conditions: Methylation is conducted at 45–55 °C in methanol, often in the presence of base.

- Yields: High yields (~93%) with controlled isomer ratios (~11%).

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the corresponding benzoic acid derivative using oxidants such as potassium permanganate.

- Conditions: Stirring at room temperature overnight, followed by quenching with sodium sulfite solution.

- Purification: Extraction with ethyl acetate and drying yields the acid product.

- Purity: Isomer content reduced after recrystallization.

Data Table Summarizing Key Preparation Steps

| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nitration | 3-alkoxy-4-acetoxybenzaldehyde | Concentrated/fuming HNO3, DCM/DCE, 0–10 °C | 4-formyl-2-alkoxy-3-nitrophenyl acetate | 80–90 | Minor isomer formation (8–20%) |

| 2 | Deacetylation & Methylation | Intermediate from step 1 | Dimethyl sulfate, methanol, 45–55 °C | 3,4-dimethoxy-2-nitrobenzoic acid | ~93 | Isomer ratio ~11% |

| 3 | Oxidation | Aldehyde intermediate | Potassium permanganate, room temperature | Nitrobenzoic acid derivative | ~90 | Overnight stirring, quenching with Na2SO3 |

| 4 | Deprotection & Hydroxymethylation | Nitrobenzoic acid derivative | Boron trichloride, DCM, 0–10 °C | This compound | ~83 | Recrystallization reduces isomers to 0.2% |

Research Findings and Analytical Data

- Isomer control: Careful control of nitration and methylation steps is critical to minimize isomer formation, which can affect purity and yield.

- Reagent choice: Use of boron trichloride for deprotection is effective for selective cleavage of alkoxy groups without damaging the nitro functionality.

- Purification: Recrystallization from mixed solvents (e.g., isopropanol/water) significantly improves purity.

- Yields: Overall yields from starting benzaldehyde derivatives to final hydroxymethyl compound are typically in the range of 80–90% per step, with some loss during purification.

- Stability: Intermediates such as methyl esters and nitrobenzoic acids are generally stable under ambient conditions, facilitating storage and handling.

Q & A

Q. What synthetic routes are optimal for preparing (3,6-Dimethoxy-2-nitrophenyl)methanol with high purity?

- Methodological Answer : The compound can be synthesized via selective nitration of a dimethoxy-substituted aromatic precursor, followed by reduction or hydroxylation. For example, nitration of 3,6-dimethoxyphenyl derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimizes byproducts. Subsequent reduction of the nitro group or introduction of the methanol moiety via formylation and reduction (e.g., using NaBH₄) should be validated by thin-layer chromatography (TLC) and HPLC (). Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%), monitored by ¹H NMR and mass spectrometry ( ).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect distinct peaks for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and the hydroxyl/methanol group (δ 1.5–2.5 ppm, exchangeable). Splitting patterns confirm substitution positions.

- IR : Strong absorption bands for nitro (1520–1350 cm⁻¹) and methoxy (2850–2950 cm⁻¹) groups.

- MS : Molecular ion peak at m/z corresponding to C₉H₁₁NO₅ (calculated exact mass: 213.06). Fragmentation patterns (e.g., loss of –CH₂OH or –NO₂) aid structural confirmation ().

Q. What are the critical parameters for safe handling and storage of this compound in laboratory settings?

- Methodological Answer : Although toxicity data may be limited (), standard precautions for nitroaromatics apply:

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation (P261) and direct contact (P262).

- Storage : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation ().

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Crystallize the compound via slow evaporation in methanol/ethanol. Use SHELXL ( ) for structure refinement. Key parameters include bond angles (e.g., C–O–C in methoxy groups: ~109.5°) and torsion angles between aromatic rings and substituents. Discrepancies between computational (DFT) and experimental data may arise from crystal packing effects, requiring iterative refinement ().

Q. What computational methods are suitable for predicting the reactivity of the nitro and methoxy groups in this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model electron density distribution. Fukui indices identify nucleophilic/electrophilic sites: the nitro group (electron-withdrawing) reduces aromatic ring reactivity, while methoxy groups (electron-donating) enhance para/ortho positions. Solvent effects (e.g., methanol) are modeled using the Polarizable Continuum Model (PCM) ( ).

Q. How do conflicting spectroscopic data (e.g., unexpected NMR splitting) inform mechanistic hypotheses in derivative synthesis?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in nitro groups) or impurities. Use variable-temperature NMR to probe conformational changes. For example, coalescence of split peaks at elevated temperatures suggests hindered rotation. Cross-validate with 2D NMR (COSY, HSQC) and compare to analogous compounds ( ).

Q. What catalytic systems enable selective functionalization of this compound for pharmaceutical intermediates?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups at the para position to the nitro group. Optimize conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to avoid nitro reduction. For hydroxyl protection, use tert-butyldimethylsilyl (TBS) groups, which are stable under coupling conditions ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.